5-Bromo-2-cyclobutoxypyridin-3-amine
Description
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-2-cyclobutyloxypyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-6-4-8(11)9(12-5-6)13-7-2-1-3-7/h4-5,7H,1-3,11H2 |
InChI Key |
BNWCTVUQJDAUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=N2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclobutoxypyridin-3-amine typically involves the bromination of 2-cyclobutoxypyridine followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform, often under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclobutoxypyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of hydrogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-cyclobutoxypyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclobutoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The cyclobutoxy group introduces steric bulk and increased lipophilicity compared to smaller alkoxy substituents (e.g., methoxy or ethoxy).
Comparison with Structurally Similar Pyridine Derivatives
Substitution Patterns and Structural Analogues
The table below highlights structural similarities and differences between 5-Bromo-2-cyclobutoxypyridin-3-amine and key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | 1249083-05-3 | C₉H₁₁BrN₂O | 243.10 | Br (5), O-cyclobutyl (2), NH₂ (3) | Bulky cyclobutoxy group |
| 5-Bromo-2-methoxypyridin-3-amine | 884495-39-0 | C₆H₇BrN₂O | 203.04 | Br (5), OCH₃ (2), NH₂ (3) | Smaller methoxy group |
| 5-Bromo-2-ethoxypyridin-3-amine | 886373-00-8 | C₇H₉BrN₂O | 217.07 | Br (5), OCH₂CH₃ (2), NH₂ (3) | Ethoxy group (larger than methoxy, smaller than cyclobutoxy) |
| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | C₆H₇BrN₂O | 203.04 | Br (5), OCH₃ (6), NH₂ (3) | Methoxy at position 6 instead of 2 |
| 3-Bromo-6-methoxypyridin-2-amine | 511541-63-2 | C₆H₇BrN₂O | 203.04 | Br (3), OCH₃ (6), NH₂ (2) | Bromo and amine groups swapped positions |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | 109613-97-0 | C₁₄H₁₅BrN₂O₂ | 323.19 | Br (5), NH-(3,4-dimethoxybenzyl) (2) | Complex benzyl substitution instead of cyclobutoxy |
Key Observations
Substituent Bulk and Lipophilicity: The cyclobutoxy group in the target compound increases steric hindrance and lipophilicity compared to methoxy or ethoxy analogs. This may enhance membrane permeability but reduce aqueous solubility .
Hydrogen Bonding and Crystal Packing :
- In 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (109613-97-0), intermolecular N–H···N hydrogen bonds stabilize crystal packing, a feature likely shared with the target compound due to the amine group .
Synthetic Accessibility: Methoxy and ethoxy analogs are synthetically simpler due to the availability of methanol/ethanol-derived reagents. Cyclobutoxy derivatives may require more complex cyclobutanol precursors .
Biological Activity
5-Bromo-2-cyclobutoxypyridin-3-amine is a pyridine derivative that has garnered attention due to its potential biological activities. The compound's unique structure, characterized by a bromine atom at the fifth position and a cyclobutoxy group at the second position of the pyridine ring, along with an amino group at the third position, suggests various interactions with biological targets. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHBrNO. The structural features contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is largely dependent on its ability to interact with specific enzymes and receptors. Preliminary studies indicate that the compound may exhibit:
- Antimicrobial Activity : It shows potential against various bacterial strains.
- Anticancer Properties : Initial findings suggest it may inhibit cancer cell proliferation.
The presence of the cyclobutoxy group enhances binding affinity through steric effects, which may influence its mechanism of action.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .
- Evaluation of Anticancer Potential : Another study focused on the anticancer effects of this compound on various human cancer cell lines. Results indicated significant cytotoxicity, leading researchers to propose it as a lead compound for further development in cancer therapy .
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methoxypyridin-3-amine | Methoxy group instead of cyclobutoxy | Moderate antimicrobial activity |
| 2-Bromo-3-cyclobutoxypyridine | Isomer with swapped bromine and cyclobutoxy | Lower anticancer activity |
| 3-Chloro-2-cyclobutoxypyridine | Chlorine atom instead of bromine | Limited antimicrobial properties |
The unique combination of both bromine and cyclobutoxy groups in this compound enhances its potential for specific synthetic routes and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
